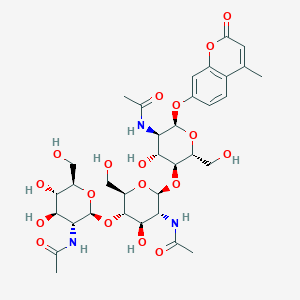
Methylumbelliferyl chitotriose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylumbelliferyl chitotriose is a synthetic substrate used primarily in biochemical assays to measure the activity of chitinase enzymes. . This compound is particularly useful in research involving chitinase activity due to its fluorescent properties, which allow for easy detection and quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylumbelliferyl chitotriose typically involves the glycosylation of methylumbelliferone with chitotriose. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Methylumbelliferyl chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis of the glycosidic bonds releases methylumbelliferone, which can be detected fluorometrically.
Common Reagents and Conditions:
Hydrolysis: Chitinase enzymes in buffered solutions.
Detection: Fluorometric detection using excitation at 360 nm and emission at 450 nm.
Major Products: The major product of the hydrolysis reaction is methylumbelliferone, which is a fluorescent compound that can be easily quantified.
Scientific Research Applications
Methylumbelliferyl chitotriose is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate in enzymatic assays to measure chitinase activity.
Biotechnology: Employed in the development of chitinase inhibitors and studying their effects on enzyme activity.
Environmental Science: Used in the study of chitin degradation in soil and marine environments.
Mechanism of Action
The mechanism of action of methylumbelliferyl chitotriose involves its hydrolysis by chitinase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, releasing methylumbelliferone. This process involves the formation of an enzyme-substrate complex, followed by the hydrolysis of the glycosidic bond and release of the products .
Comparison with Similar Compounds
- 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside
- 4-Methylumbelliferyl N,N′-diacetylchitobioside
- 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide
Comparison: Methylumbelliferyl chitotriose is unique due to its specific structure, which makes it an ideal substrate for chitinase assays. Compared to other similar compounds, it provides higher sensitivity and specificity in detecting chitinase activity. Its fluorescent properties also make it a preferred choice for quantitative assays .
Properties
Molecular Formula |
C34H47N3O18 |
|---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
BNYGKUQXGBVTRE-ITRNKESMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



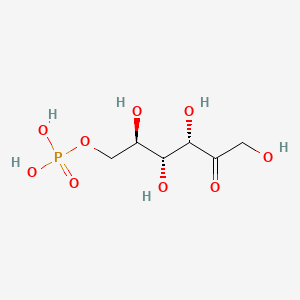

![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
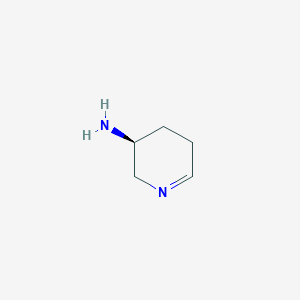
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
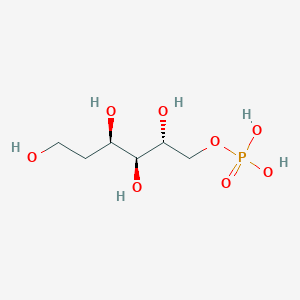
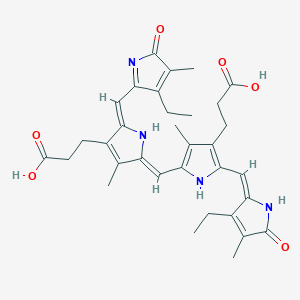

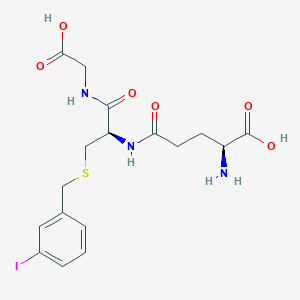

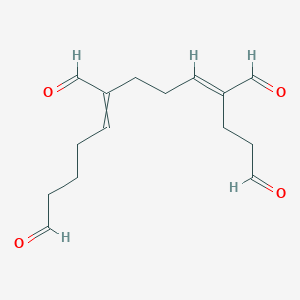
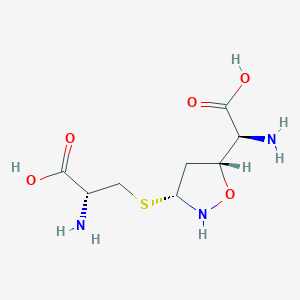
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
